molecular formula C18H19NO3 B5155679 N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5155679
M. Wt: 297.3 g/mol
InChI Key: ASGDFYJJOWSEHL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound characterized by its unique structure, which includes an acetylphenyl group and a dimethylphenoxy group connected via an acetamide linkage. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

    Acylation Reaction: The starting material, 3-acetylphenylamine, undergoes acylation with 2-(2,3-dimethylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired acetamide linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Acylation: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological potential.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(3-acetylphenyl)-2-(2,5-dimethylphenoxy)acetamide
  • N-(3-acetylphenyl)-2-(2,6-dimethylphenoxy)acetamide

Comparison:

  • Structural Differences: The position of the dimethyl groups on the phenoxy ring varies among these compounds.
  • Unique Properties: N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide may exhibit distinct biological activities or chemical reactivity due to its specific structural arrangement.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-6-4-9-17(13(12)2)22-11-18(21)19-16-8-5-7-15(10-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGDFYJJOWSEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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